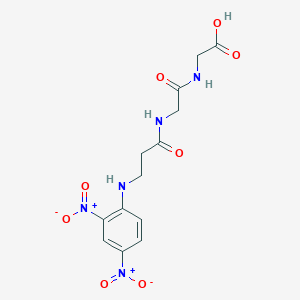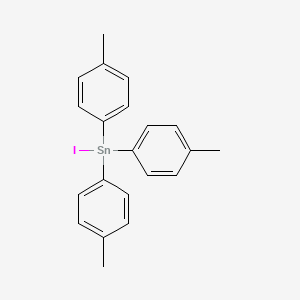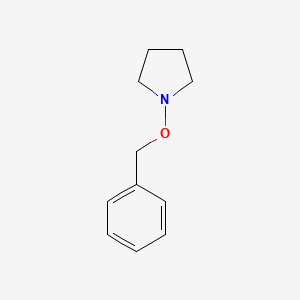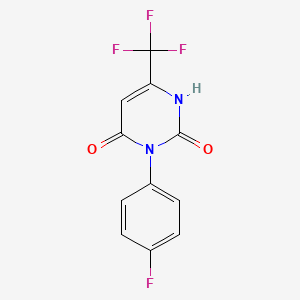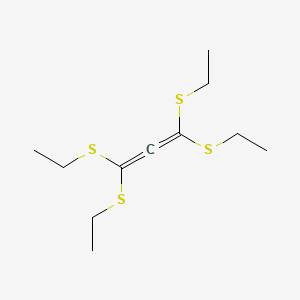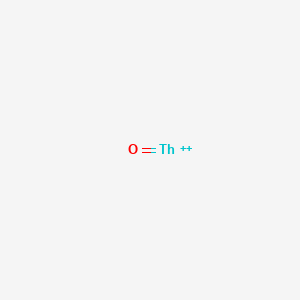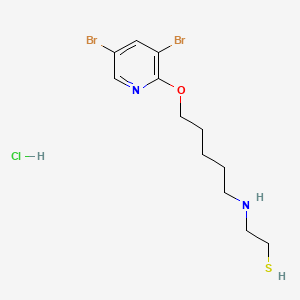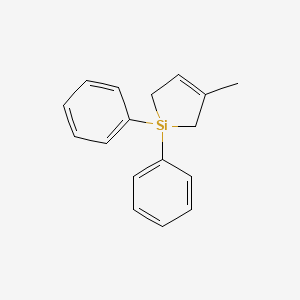
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silacyclopentenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-1-silacyclopent-3-ene
- 1,1-Diphenyl-1-silacyclopent-3-ene
- 1-Methyl-1-phenyl-1-silacyclopent-3-ene
Uniqueness
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.
Propiedades
Número CAS |
51343-48-7 |
|---|---|
Fórmula molecular |
C17H18Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
3-methyl-1,1-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
Clave InChI |
NSIPEFHHLTVFKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




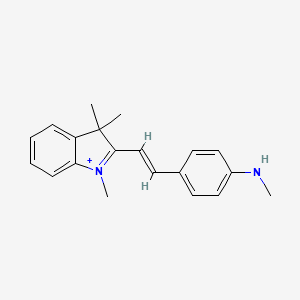
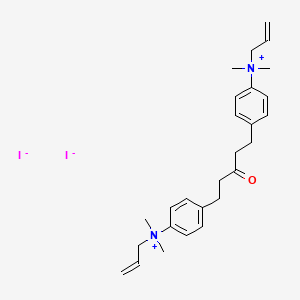

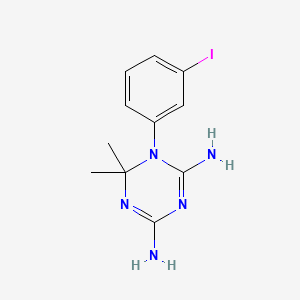
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
